Nadifloxacin (chemical formula: C19H17FN2O4) is a synthetic, broad-spectrum antimicrobial agent classified as a third-generation fluoroquinolone. [] Developed by Otsuka Pharmaceutical Co., Ltd. in the early 1980s, [] it is predominantly recognized for its potent activity against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, anaerobes, and drug-resistant strains. [, ] Nadifloxacin plays a significant role in scientific research, particularly in exploring its potential for treating various bacterial infections, including skin and soft tissue infections (SSTIs) and acne vulgaris. [, , ]
Nadifloxacin is synthesized from 3,4-difluoroacetanilide and is part of a larger family of fluoroquinolones, which includes well-known antibiotics like ciprofloxacin and levofloxacin. Its chemical structure features a 7-fluoro-1-azabicyclo[4.2.0]octane core, which is essential for its antibacterial activity.
The synthesis of nadifloxacin involves several key steps, primarily starting from 3,4-difluoroacetanilide. Various methods have been reported for its synthesis:
Nadifloxacin has a complex molecular structure characterized by its bicyclic framework. The molecular formula is , and its molecular weight is approximately 320.34 g/mol. Key features include:
X-ray crystallography has confirmed the absolute configuration of nadifloxacin as S .
Nadifloxacin participates in several chemical reactions relevant to its synthesis and degradation:
These reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product purity and structural integrity .
Nadifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these targets, nadifloxacin disrupts DNA supercoiling, leading to cell death in susceptible bacteria.
The effectiveness of nadifloxacin against resistant strains highlights its unique mechanism compared to other fluoroquinolones .
Nadifloxacin exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies in pharmaceutical applications.
Nadifloxacin is primarily utilized in dermatology for treating skin infections such as impetigo and folliculitis. Its broad-spectrum activity makes it suitable for empirical therapy against various bacterial pathogens.
Nadifloxacin is a third-generation fluoroquinolone antibiotic developed specifically for topical dermatological applications. First approved in Japan during the early 1990s for acne vulgaris and bacterial skin infections [7], it represented a strategic shift toward localized antimicrobial therapy with minimized systemic exposure. Chemically, nadifloxacin is designated as (RS)-9-fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (molecular formula: C₁₉H₂₁FN₂O₄, molecular weight: 360.385 g/mol) [2] [7]. Unlike earlier systemic fluoroquinolones, its molecular structure was optimized for epidermal penetration while maintaining low transdermal absorption—approximately 0.09% of a topical dose is excreted renally [1] [7]. This pharmacological profile positioned nadifloxacin uniquely within the fluoroquinolone class (ATC code: D10AF05) as a dedicated cutaneous agent [2] [10]. By 2005, its clinical use expanded to Germany and other European markets, primarily for acne and superficial skin infections, leveraging its broad-spectrum activity without cross-resistance concerns prevalent among earlier quinolones [3] [6].
Nadifloxacin demonstrates potent activity against Gram-positive pathogens frequently implicated in antibiotic-resistant skin infections, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Cutibacterium acnes (formerly Propionibacterium acnes). Its distinct mechanism involves dual inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV—critical enzymes for bacterial DNA replication and decatenation [6] [10]. This dual targeting reduces susceptibility to single-step resistance mutations that commonly compromise older quinolones [6].
In vitro surveillance studies reveal consistently low minimum inhibitory concentrations (MICs) against resistant strains:Table 1: Nadifloxacin MIC Values Against Resistant Pathogens
Pathogen | MIC₉₀ (µg/mL) | Resistance Rate (%) | Comparator Resistance Rates (%) | Study Year | Reference |
---|---|---|---|---|---|
C. acnes (Germany) | 0.195 | 0.0 | Erythromycin: 15.1% | 2021 | [9] |
MRSA (Germany) | 0.25 | <1.0 | Ciprofloxacin: >32 | 2009 | [6] |
S. epidermidis | 0.39 | 0.0 | Clindamycin: 18.4% | 2006 | [5] |
Notably, a 2-year longitudinal study in Germany observed no significant MIC increase among staphylococci or C. acnes isolates despite clinical deployment, underscoring its resistance-stable profile [6] [9]. Additionally, nadifloxacin retains efficacy in acidic environments (pH 5.5–6.0) typical of inflamed acne lesions and exhibits superior biofilm penetration compared to mupirocin or fusidic acid, disrupting extracellular polymeric matrices that shield dormant bacteria [10] [4]. These properties make it a critical tool against biofilm-associated chronic infections recalcitrant to conventional antibiotics.
Dermatological Applications: Nadifloxacin’s primary indications include mild-to-moderate bacterial skin and soft tissue infections (SSTIs) such as impetigo, infected wounds, folliculitis, and furunculosis, as well as inflammatory acne vulgaris. Clinical trials demonstrate 85–95% bacteriological eradication rates against S. aureus (including MRSA), S. pyogenes, and C. acnes [1] [5] [8]. In acne management, it reduces inflammatory papules and pustules by suppressing C. acnes proliferation and inhibiting bacterial lipase production—a key trigger for follicular inflammation [7] [10]. Combination therapy with adapalene (retinoid) enhances efficacy by targeting both microbial load and abnormal keratinization [7].
Systemic Potential: While developed for topical use, the active (-)-(S)-isomer of nadifloxacin (designated WCK 771) has been investigated for systemic administration. The arginine salt formulation shows potent in vitro activity against quinolone-resistant MRSA (MIC ≤1 µg/mL) and favorable pharmacokinetics in animal models [3]. This isomer’s enhanced intracellular penetration enables activity against phagocytosed staphylococci, suggesting utility in deeper soft tissue infections [4] [10]. However, clinical data remain experimental, and systemic formulations are not yet commercially available.
Comparative Efficacy: Post-marketing surveillance studies across India involving 272 patients with SSTIs found nadifloxacin 1% cream superior to mupirocin 2% and framycetin 1% in reducing erythema, exudation, and pain scores (p<0.05) [1]. Against acne, nadifloxacin monotherapy shows comparable efficacy to erythromycin 2% and clindamycin 1%, but with lower resistance emergence (≤1% vs. 4–15% for macrolides) [5] [9].
Table 2: Clinical Efficacy in SSTIs and Acne
Condition | Comparator | Clinical Success Rate (Nadifloxacin) | Clinical Success Rate (Comparator) | Study Design | Reference |
---|---|---|---|---|---|
SSTIs (India) | Mupirocin | 92.3% | 84.1% | RCT, n=272 | [1] |
Acne (Korea) | Erythromycin | 78.6% lesion reduction | 72.1% lesion reduction | RCT, n=101 | [7] |
Infected dermatitis | Fusidic acid | 96.7% | 89.5% | PMS, n=329 | [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7